3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

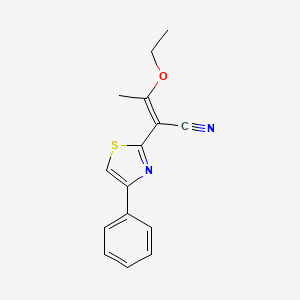

The compound "3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate" is a derivative of the 1,2,3-oxadiazole class, which is known for its diverse range of biological activities and applications in material science. The presence of a methoxyphenyl group and a trifluoromethyl group suggests potential for unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related 1,2,3-oxadiazole compounds often involves multi-step procedures starting from various precursors. For instance, the synthesis of benzoxazole and benzothiazole analogues with similar substituents involves two-step procedures from corresponding benzazoles . Another study reports the synthesis of a 1,2,3-oxadiazole derivative through the diazeniumdiolation of benzyl cyanide, leading to a stable sydnone iminium N-oxide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,3-oxadiazole derivatives is often characterized by X-ray crystallography. For example, a related compound with a methoxyphenyl group and an imidazo[1,2-a]-1,3,5-triazine structure was analyzed by single-crystal X-ray diffraction, revealing a planar ring system with significant hydrogen bonding . This suggests that the compound of interest may also exhibit a planar structure and engage in hydrogen bonding.

Chemical Reactions Analysis

1,2,3-oxadiazole derivatives can participate in various chemical reactions. For instance, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been reported, which involves the loss of formaldehyde . Additionally, the reaction of 1,3,4-oxadiazole with primary amines to produce triazoles has been described . These reactions indicate that the compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-oxadiazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity and reactivity of the molecule . The crystal packing and intermolecular interactions, such as hydrogen bonds, can also impact the compound's stability and solubility . Theoretical calculations and spectroscopic evaluations, including FT-IR and FT-NMR, are commonly used to investigate these properties .

Scientific Research Applications

Molecular Structure and Crystallography

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate and its derivatives have been studied extensively for their molecular structures and crystallography. The compound, along with its various derivatives, exhibits a planar molecular structure, often forming dihedral angles with attached benzene rings. This characteristic plays a crucial role in the formation of intermolecular hydrogen bonds, contributing to the stability of its crystal structure. These properties are crucial for understanding the compound's interactions in different states and can be instrumental in fields like material sciences and pharmacology. For example, the title compound's asymmetric unit consists of four crystallographically independent molecules, with the 1,2,3-oxadiazole rings forming distinct dihedral angles with their attached benzene rings. These structures are stabilized through intermolecular hydrogen bonds, forming sheets parallel to specific planes within the crystal structure (Fun et al., 2011).

Luminescence and Fluorescence

The compound's derivatives exhibit luminescence and fluorescence properties, making them potential candidates for use in optical materials and sensors. For instance, 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with metals like Zinc(II) and Copper(II) have been synthesized, showing emission maxima ranging from λ = 332 to 490 nm. These compounds' high luminescence quantum yield makes them interesting for applications in light-emitting devices and fluorescence-based sensors (Mikhailov et al., 2016).

Corrosion Inhibition

One of the derivative compounds, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrates excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, with efficiencies exceeding 96.19%. This indicates the potential of these compounds in industrial applications, particularly in protecting metal surfaces from corrosion, thereby extending the lifespan and reliability of machinery and infrastructure (Bouklah et al., 2006).

properties

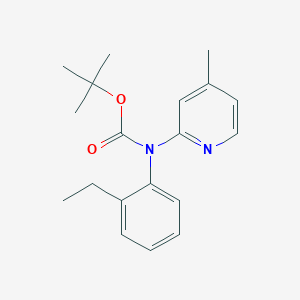

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves the reaction of 4-methoxybenzohydrazide with trifluoroacetic anhydride to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate, which is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": ["4-methoxybenzohydrazide", "trifluoroacetic anhydride", "sodium hydroxide"], "Reaction": ["Step 1: React 4-methoxybenzohydrazide with trifluoroacetic anhydride in the presence of a catalyst to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate.", "Step 2: Treat the intermediate product with sodium hydroxide to obtain the final product, 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate."] } | |

CAS RN |

1429485-53-9 |

Product Name |

3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate |

Molecular Formula |

C10H7F3N2O3 |

Molecular Weight |

260.172 |

IUPAC Name |

3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3 |

InChI Key |

KFMLXTCNLMVPRF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)